p-Methylbenzylidene p-butylaniline

Übersicht

Beschreibung

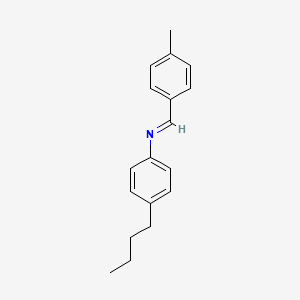

p-Methylbenzylidene p-butylaniline: is an organic compound with the molecular formula C18H21N . It is a derivative of aniline, characterized by the presence of a butyl group and a methylbenzylidene group attached to the nitrogen atom. This compound is known for its applications in various fields, including liquid crystal technology and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Methylbenzylidene p-butylaniline typically involves the condensation reaction between p-butylaniline and p-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: p-Methylbenzylidene p-butylaniline can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

Reduction: The compound can be reduced to form p-methylbenzyl p-butylaniline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: p-Methylbenzyl p-butylaniline.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: p-Methylbenzylidene p-butylaniline is used as a precursor in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a model compound to study the interactions of aromatic amines with biological molecules.

Medicine: While not directly used as a drug, this compound can serve as a starting material for the synthesis of pharmaceutical intermediates.

Industry: The compound is utilized in the production of liquid crystals, which are essential components of display technologies. It is also used in the manufacture of dyes and pigments.

Wirkmechanismus

The mechanism of action of p-Methylbenzylidene p-butylaniline involves its interaction with various molecular targets, depending on the specific application. In liquid crystal technology, the compound’s molecular structure allows it to align in specific orientations under the influence of an electric field, contributing to the display properties. In chemical reactions, the presence of electron-donating and electron-withdrawing groups on the aromatic rings influences the reactivity and selectivity of the compound.

Vergleich Mit ähnlichen Verbindungen

- p-Methoxybenzylidene p-butylaniline

- p-Ethylbenzylidene p-butylaniline

- p-Chlorobenzylidene p-butylaniline

Comparison:

- p-Methoxybenzylidene p-butylaniline: The presence of a methoxy group instead of a methyl group can lead to different electronic effects and reactivity.

- p-Ethylbenzylidene p-butylaniline: The ethyl group may result in slightly different steric and electronic properties compared to the methyl group.

- p-Chlorobenzylidene p-butylaniline: The chloro group is an electron-withdrawing group, which can significantly alter the compound’s reactivity and interactions.

Uniqueness: p-Methylbenzylidene p-butylaniline is unique due to the specific combination of the methylbenzylidene and butyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in liquid crystal technology and organic synthesis.

Biologische Aktivität

p-Methylbenzylidene p-butylaniline (PMBBA) is an organic compound with significant potential in various applications, particularly in the fields of materials science and biology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

PMBBA has the molecular formula and is characterized by a methyl group attached to the benzylidene moiety of the butylaniline structure. This configuration contributes to its amphiphilic nature, which may influence its interactions with biological membranes.

Biological Activity Overview

The biological activity of PMBBA has been explored in several studies, focusing on its interactions with biological systems and potential applications. Key areas of investigation include:

1. Membrane Fluidity

Research indicates that compounds with similar structures can alter membrane fluidity. The amphiphilic nature of PMBBA suggests it could integrate into lipid bilayers, potentially affecting their physical properties. This characteristic may enhance drug delivery mechanisms by facilitating the transport of therapeutic agents across cellular membranes.

2. Antimicrobial Properties

While direct studies on PMBBA's antimicrobial activity are sparse, related compounds have shown efficacy against various pathogens. For instance, benzylidene derivatives have been evaluated for their antibacterial effects, indicating that PMBBA might possess similar properties. Further investigation is required to establish specific antimicrobial activity and mechanisms .

3. Liquid Crystal Behavior

PMBBA belongs to a class of liquid crystalline compounds. Its unique structural features contribute to its mesomorphic properties, which are essential for applications in LCD technology. Studies have demonstrated that variations in molecular structure can significantly affect phase transitions and thermal stability in liquid crystals .

Case Study 1: Antimicrobial Potential

A study investigated the antimicrobial activity of benzylidene derivatives, revealing that certain structural modifications enhanced their efficacy against Gram-positive bacteria. Although PMBBA was not directly tested, the findings suggest that similar modifications could yield promising antimicrobial agents .

Case Study 2: Liquid Crystal Displays

Research into the use of PMBBA in LCDs highlighted its ability to maintain stable liquid crystalline phases at various temperatures, which is crucial for device performance. The compound's phase behavior under different conditions was analyzed using differential scanning calorimetry (DSC), showing favorable thermal transitions that align with practical applications in display technologies .

Data Tables

| Compound | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C18H21N | Potential membrane interaction | Amphiphilic nature may enhance drug delivery |

| N-(4-Methoxybenzylidene)-p-butylaniline | C19H25NO | Antimicrobial activity noted | Similar structure shows promise |

| p-Butoxybenzylidene p-butylaniline | C21H27NO | Studied for liquid crystal applications | Exhibits distinct mesomorphic properties |

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-3-4-5-16-10-12-18(13-11-16)19-14-17-8-6-15(2)7-9-17/h6-14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHFMTRVJWKQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203005 | |

| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38549-81-4 | |

| Record name | Benzenamine, 4-butyl-N-((4-methylphenyl)methylene)-, (N(E))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038549814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl-N-[(4-methylphenyl)methylene]-, [N(E)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the pressure-temperature phase diagram of MBBA?

A1: The research paper investigates the pressure-temperature phase diagrams of various thermotropic liquid crystals, including MBBA. [] This diagram is crucial because it illustrates the specific temperature and pressure ranges under which MBBA exhibits different liquid crystal phases, such as nematic and smectic phases. Understanding these phase transitions is fundamental for utilizing MBBA in various applications, such as liquid crystal displays.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.